molecular formula C16H19N5O3 B11513578 8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11513578
M. Wt: 329.35 g/mol
InChI Key: TVSYQHNNGWVMJX-UHFFFAOYSA-N
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Description

8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a benzylamino group, a hydroxyethyl group, and a dimethylxanthine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 1,3-dimethylxanthine.

    Benzylation: The first step involves the introduction of the benzylamino group. This is achieved by reacting 1,3-dimethylxanthine with benzylamine under basic conditions.

    Hydroxyethylation: The next step is the addition of the hydroxyethyl group. This is done by reacting the intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and hydroxyethyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-(Benzylamino)-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both benzylamino and hydroxyethyl groups, which confer distinct chemical and biological properties compared to other xanthine derivatives. These modifications enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

8-(benzylamino)-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H19N5O3/c1-19-13-12(14(23)20(2)16(19)24)21(8-9-22)15(18-13)17-10-11-6-4-3-5-7-11/h3-7,22H,8-10H2,1-2H3,(H,17,18)

InChI Key

TVSYQHNNGWVMJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCO

Origin of Product

United States

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